Nithiazine

Beschreibung

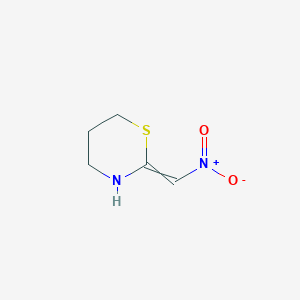

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58842-20-9 |

|---|---|

Molekularformel |

C5H8N2O2S |

Molekulargewicht |

160.20 g/mol |

IUPAC-Name |

(2Z)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4- |

InChI-Schlüssel |

LZTIMERBDGGAJD-PLNGDYQASA-N |

SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

Isomerische SMILES |

C1CN/C(=C/[N+](=O)[O-])/SC1 |

Kanonische SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

Piktogramme |

Irritant |

Synonyme |

LS-192830 nithiazine SD 35651 SD 35651, (E)-isomer SD-35651 SKI-71 tetrahydro-2-(nitromethylene)-2H-1,3-thiazine WL-35651 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Nithiazine

Primary Synthetic Pathways and Elucidation of Reaction Mechanisms

The initial synthetic routes to Nithiazine established the fundamental chemical principles for constructing the core 2-(nitromethylene)tetrahydro-1,3-thiazine structure. These methods primarily focus on the formation of the thiazine (B8601807) ring and the subsequent or concurrent introduction of the critical nitromethylene group.

The construction of the 1,3-thiazine ring is a critical step in this compound synthesis. One of the foundational methods involves the reaction of a 1-aminoalkanethiol derivative with a reagent that provides the nitromethylene precursor, leading to a cyclization event.

A key pathway detailed in patent literature involves reacting a 1-aminoalkanethiol, such as 3-aminopropanethiol, with a 2,2,2-trihalo-1-nitroethane compound in the presence of a strong base. The reaction mechanism proceeds through several steps:

Base Activation: A strong base, like sodium methoxide (B1231860) or potassium hydroxide (B78521), deprotonates the thiol group of the 1-aminoalkanethiol, forming a highly nucleophilic thiolate intermediate.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the 2,2,2-trihalo-1-nitroethane (e.g., 2,2,2-trichloro-1-nitroethane), displacing a halide ion.

Intramolecular Cyclization: The terminal amine group then performs an intramolecular nucleophilic attack, leading to the closure of the six-membered thiazine ring.

Another established route begins with a pre-formed thiazine derivative, specifically tetrahydro-1,3-thiazine-2-thione. This method involves two main transformations:

Methylation: The thione is treated with a methylating agent, such as methyl iodide, to convert it into tetrahydro-2-(methylthio)-1,3-thiazine.

Condensation: This intermediate then reacts with an alkyl nitroacetate (B1208598) (e.g., ethyl nitroacetate) in a condensation reaction, followed by hydrolysis and decarboxylation to yield this compound.

These cyclization strategies highlight the versatility of using either linear amino-thiol precursors or pre-existing heterocyclic scaffolds to construct the essential thiazine ring of this compound. mdpi.com

The nitromethylene group (=CH-NO2) is the pharmacophore responsible for this compound's biological activity and is a defining feature of this class of compounds. Its introduction is a pivotal step in the synthesis.

In the cyclization route starting from 1-aminoalkanethiol, the nitromethylene group is formed concurrently with the ring closure. The reaction with 2,2,2-trihalo-1-nitroethane provides the necessary nitro-containing carbon that ultimately becomes part of the exocyclic double bond.

For syntheses starting from tetrahydro-1,3-thiazine-2-thione, the nitromethylene moiety is introduced via a condensation reaction. After converting the thione to a better leaving group (e.g., a methylthio group), it is reacted with a nitroacetate ester. Subsequent hydrolysis and decarboxylation of the resulting nitro(tetrahydro-1,3-thiazine-2-ylidene)acetate intermediate generate the final nitromethylene structure.

A more general approach for forming nitromethylene heterocycles involves the use of 1,1-bis(methylsulfanyl)-2-nitroethylene. scielo.br This reagent contains a "push-pull" alkene system where the electron-withdrawing nitro group activates the double bond for nucleophilic attack. researchgate.net The methylsulfanyl groups are excellent leaving groups, facilitating a double vinylic substitution. When reacted with bifunctional nucleophiles like 3-aminopropanol or 1,3-diaminopropane, this method allows for a one-step synthesis and cyclization to form the corresponding 2-nitromethylene heterocycles. scielo.br

| Starting Material | Reagent(s) | Key Transformation | Resulting Structure |

| 1-Aminoalkanethiol | 1. Base (e.g., KOH) 2. 2,2,2-Trihalo-1-nitroethane | Nucleophilic substitution and intramolecular cyclization | 2-(Nitromethylene)tetrahydro-1,3-thiazine |

| Tetrahydro-1,3-thiazine-2-thione | 1. Methyl iodide 2. Alkyl nitroacetate 3. Hydrolysis/Decarboxylation | S-methylation followed by condensation | 2-(Nitromethylene)tetrahydro-1,3-thiazine |

| 1,1-bis(methylsulfanyl)-2-nitroethylene | Diamine or Amino-thiol (e.g., 1,3-diaminopropane) | Double vinylic substitution and cyclization | 2-Nitromethylene heterocycle |

Cyclization Routes Involving Thiazine Derivatives

Advanced and Emerging Synthetic Approaches

While classical methods are robust, research continues into more efficient, sustainable, and innovative synthetic strategies. Photocatalysis, in particular, represents a frontier in chemical synthesis with potential applications for forming nitromethylene compounds.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions by leveraging light energy to initiate chemical reactions. rsc.orgnih.gov This methodology often involves single electron transfer (SET) processes, which generate radical intermediates that can participate in a wide range of transformations. rsc.orguni-bayreuth.de

While direct photocatalytic synthesis of this compound itself is not yet a widely established method, the principles of photocatalysis are being applied to key bond-forming reactions relevant to its structure. For instance, photocatalytic methods are being developed for C-H functionalization, which could provide novel pathways to precursors of this compound or its analogues. uni-bayreuth.debeilstein-journals.org These reactions use a photocatalyst that, upon light absorption, can activate otherwise inert C-H bonds, allowing for the introduction of new functional groups. rsc.org

The application of photocatalysis to the synthesis of this compound could involve the generation of a radical intermediate from a thiazine precursor, which then reacts with a nitromethane (B149229) source. Alternatively, a photocatalytically generated nitromethyl radical could be coupled with a suitable thiazine derivative. Research into photocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, could also streamline the synthesis of complex heterocyclic systems like this compound. researchgate.net The development of such green methodologies, potentially using heterogeneous photocatalysts for easier separation, is an active area of research. beilstein-journals.org

Design and Synthesis of this compound Analogues

The this compound scaffold has served as a template for the design and synthesis of numerous analogues aimed at enhancing biological activity, stability, and spectrum. researchgate.net A significant area of this research has been the incorporation of other heterocyclic systems, such as 1,4-dihydropyridine (B1200194).

Researchers have successfully designed and synthesized novel hybrid molecules that combine the this compound framework with a 1,4-dihydropyridine (DHP) ring. researchgate.netacs.org The 1,4-DHP moiety is a well-known pharmacophore in medicinal chemistry. acs.org

One synthetic strategy to create these analogues is through a multicomponent reaction (MCR). acs.orgnyxxb.cn In a typical procedure, this compound itself is reacted with an aromatic aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netacs.org The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the this compound intermediate, which ultimately leads to cyclization and formation of the 1,4-dihydropyridine ring fused or linked to the this compound structure. acs.org

These multicomponent reactions are highly efficient, allowing for the construction of complex molecular architectures in a single step from simple starting materials. acs.orgnih.gov The resulting this compound-DHP hybrids have been synthesized and characterized, with preliminary studies indicating they possess biological activity. researchgate.netnyxxb.cn

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Type | Resulting Hybrid Structure |

| This compound | Aromatic Aldehyde | Malononitrile | Multicomponent Reaction (MCR) | This compound-1,4-dihydropyridine analogue |

| This compound | Aromatic Aldehyde | Ethyl Cyanoacetate | Multicomponent Reaction (MCR) | This compound-1,4-dihydropyridine analogue |

| NTN32692* | Aromatic Aldehyde | Ethyl Cyanoacetate | Multicomponent Reaction (MCR) | Neonicotinoid-1,4-dihydropyridine analogue |

*Note: NTN32692 is 1-(6-chloropyrid-3-ylmethyl)-2-(nitromethylene)imidazoline, an analogue of this compound. nyxxb.cn

Directed Structural Modifications for Investigating Compound Properties

The evolution of this compound, a pioneering neonicotinoid insecticide, into commercially viable successors is a clear demonstration of directed structural modification aimed at overcoming its inherent limitations, primarily its instability in light. ucl.ac.uk Researchers systematically altered the this compound molecule to enhance its properties, leading to the development of highly successful insecticides. ucl.ac.ukresearchgate.net

A primary focus of these modifications was the nitromethylene group (CH-NO2) within the this compound structure. mdpi.com This group, while crucial for its insecticidal activity, is also a chromophore that strongly absorbs sunlight, leading to rapid photodegradation and rendering this compound unsuitable for many agricultural applications. mdpi.com The most significant breakthrough came from replacing this unstable nitromethylene group with a 2-(N-nitro-imino) chromophore. This single change dramatically improved photostability and led to the creation of imidacloprid (B1192907), a compound that maintained high insecticidal efficacy with enhanced field durability. ucl.ac.uk This modification reportedly increased biological efficacy against certain pests by as much as 125-fold compared to this compound.

Another key strategy involved modifying the heterocyclic core of the molecule. researchgate.net The original tetrahydro-1,3-thiazine ring of this compound was replaced with other N-heterocyclic structures, such as an imidazolidine (B613845) ring. researchgate.net This structural shift, combined with the aforementioned chromophore replacement, was fundamental to the invention of imidacloprid. researchgate.net Further research explored replacing the methylene group of related compounds with a nitroimino group, which maintained efficacy against Hemiptera and expanded the activity spectrum to include Lepidoptera, leading to the development of clothianidin. sumitomo-chem.co.jp

Scientists have also synthesized novel this compound analogues by reacting this compound with reagents like malononitrile or ethyl cyanoacetate and benzaldehyde (B42025) to create compounds bearing a 1,4-dihydropyridine structure. researchgate.netrsc.org These modifications were investigated to explore the relationship between molecular structure and biological activity, with preliminary bioassays indicating moderate insecticidal activity for these new analogues. researchgate.net

These directed modifications highlight a systematic approach to chemical design, where an understanding of a lead compound's deficiencies (photolability) directly informed the synthesis of new molecules with superior properties for practical application.

Table 1: Key Structural Modifications of the this compound Scaffold and Their Effects

| Original Moiety (this compound) | Modification | Resulting Compound Class/Example | Investigated Property Improvement |

| Nitromethylene Group | Replacement with a 2-(N-nitro-imino) chromophore | N-nitro-imino neonicotinoids (e.g., Imidacloprid) | Enhanced photostability, Increased biological efficacy ucl.ac.uk |

| Tetrahydro-1,3-thiazine Ring | Replacement with an Imidazolidine ring | Imidazolidine neonicotinoids (e.g., Imidacloprid) | Improved photostability and systemic properties researchgate.net |

| Nitromethylene Group | Replacement with a Nitroimino group in related structures | Nitroguanidine (B56551) derivatives (e.g., Clothianidin) | Maintained efficacy and expanded insecticidal spectrum sumitomo-chem.co.jp |

| Base this compound Structure | Reaction with malononitrile/ethyl cyanoacetate and benzaldehyde | This compound-1,4-dihydropyridine analogues | Exploration of structure-activity relationships researchgate.netrsc.org |

Chemical Reactivity and Degradation Mechanisms in Controlled Environments

This compound exhibits chemical reactivity that leads to its degradation under specific environmental conditions, notably in the presence of light and through hydrolysis. Its stability is a critical factor influencing its environmental persistence and efficacy.

Photodegradation Pathways and Byproduct Characterization

This compound is characterized by its high susceptibility to photodegradation, a significant limitation for its use in field applications. ucl.ac.ukicm.edu.pl The compound is highly unstable under sunlight, a property attributed to the presence of the nitromethylene chromophore in its structure. mdpi.com This functional group strongly absorbs ultraviolet (UV) radiation in the 290–400 nm range, which corresponds to the spectrum of natural sunlight, initiating rapid degradation. mdpi.com Some reports indicate that this breakdown can occur within minutes of exposure to direct sunlight. mdpi.com

While it is well-established that this compound undergoes rapid photodegradation leading to the formation of various breakdown products, specific and comprehensively characterized byproducts of this compound itself are not extensively detailed in available scientific literature. regulations.gov Research on the photodegradation of the broader neonicotinoid class, particularly later-generation compounds that were developed from the this compound template, offers some insight into potential degradation pathways. For instance, studies on imidacloprid have identified byproducts such as 6-chloronicotinic acid, imidacloprid hydroxyl, imidacloprid urea (B33335), and desnitro olefin. mdpi.com For other neonicotinoids, reduction and dissociation of the nitro group are considered major photoreaction pathways. mn.gov However, it is explicitly noted that information regarding the specific degradation products of this compound is lacking. regulations.gov

Table 2: Photodegradation Profile of this compound

| Feature | Description |

| Primary Cause | Presence of the nitromethylene chromophore mdpi.com |

| Effective Light Spectrum | 290-400 nm (UV) mdpi.com |

| Degradation Rate | Rapid; reported to be within minutes in direct sunlight mdpi.com |

| General Byproducts | Described as "various breakdown products" |

| Specifically Identified Byproducts | Not detailed in available literature regulations.gov |

Hydrolytic Degradation Studies and Product Identification

This compound is also subject to degradation under hydrolytic conditions. Its stability in aqueous environments is pH-dependent. nih.gov Studies indicate that this compound is relatively stable under neutral pH conditions, with a reported half-life that can exceed 90 days. However, the rate of degradation increases in non-neutral (acidic or alkaline) conditions. mdpi.comnih.gov

The process of hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, this degradation pathway is reported to yield general classes of byproducts, including nitrile, nitroso, and oxime derivatives. The use of certain bases, such as sodium methoxide (NaOMe) instead of sodium hydroxide (NaOH) during synthesis, has been shown to reduce the formation of hydrolysis side products by 15–20%.

Similar to photodegradation, while the general products of this compound hydrolysis are known, detailed studies identifying and characterizing the full range of specific degradation products are not widely available in the reviewed literature. For the broader class of neonicotinoids, urea derivatives have been identified as common products of hydrolysis. mn.gov However, neonicotinoids are generally resistant to hydrolysis at neutral or acidic pH. nih.gov

Table 3: Hydrolytic Degradation Profile of this compound

| Feature | Description |

| Primary Condition | Presence of water; rate is pH-dependent mdpi.com |

| Stability | Relatively stable at neutral pH (t½ > 90 days) |

| General Product Classes | Nitrile, nitroso, and oxime derivatives |

| Specifically Identified Products | Not detailed in available literature |

Molecular Mechanisms of Action and Target Receptor Interactions

Agonistic Activity at Invertebrate Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nithiazine functions as a postsynaptic agonist at insect nAChRs. These receptors are ligand-gated ion channels crucial for fast cholinergic neurotransmission in the invertebrate central nervous system. nih.govresearchgate.netscholarpedia.org By binding to these receptors, this compound activates them, leading to a disruption of normal nerve function.

Receptor Binding Kinetics and Quantitative Affinity Studies

Studies involving neonicotinoids, including those derived from this compound, have demonstrated that these compounds bind with high affinity to nAChRs in insect tissues. plos.organnualreviews.orgjst.go.jp Radioligand binding studies, for example using tritiated imidacloprid (B1192907) (a neonicotinoid developed from this compound), have shown nanomolar affinity for insect nAChRs. jst.go.jp The correlation between the structure-activity relationship for displacement in binding studies and insecticidal potency provides a direct link between receptor affinity and toxicity in invertebrates. jst.go.jp While specific quantitative binding kinetic data (like kon or koff rates) for this compound itself are less extensively documented in readily available summaries compared to its commercialized derivatives, the high affinity binding to insect nAChRs is a defining characteristic of this class of compounds originating from this compound. plos.organnualreviews.orgjst.go.jp

Elucidation of Neurotransmission Disruption in Model Invertebrate Systems

The agonistic action of this compound on insect nAChRs leads to the overstimulation of the nervous system. This overstimulation disrupts normal nerve impulse transmission. In model invertebrate systems, such as the cockroach terminal abdominal ganglion, the effects of this compound on cholinergic synapses have been observed to be biphasic: initially, there is an increase in the frequency of spontaneous discharges, followed by a complete block of synaptic transmission. ucl.ac.uk This disruption ultimately results in paralysis and death of the insect. The binding of this compound to postsynaptic nAChRs was concluded to be the site of action based on studies that also confirmed it did not inhibit acetylcholinesterase. ucl.ac.uk

Comparative Analysis of Receptor Subtype Selectivity

A key aspect of this compound's mode of action, and that of its neonicotinoid successors, is the differential selectivity between insect and vertebrate nAChRs. plos.organnualreviews.orgnih.govnih.govmdpi.commdpi.comrsc.org

Differential Binding and Activation of Insect nAChR Subtypes

Insect nAChRs exhibit diversity in their subunit composition, and neonicotinoids, including the structural class originating from this compound, can act as agonists at multiple insect nAChR subtypes. annualreviews.orgmdpi.com The efficacy of these compounds can vary depending on the specific neuronal preparation, suggesting actions on nAChRs with differing quaternary structures and kinetic properties. nih.gov Studies on neonicotinoids have shown varying degrees of agonist action (partial to full agonists) depending on the insect species and the specific nAChR subtype involved. ucl.ac.ukmdpi.comnih.gov The presence of specific subunits can influence the affinity of these compounds for insect nAChRs. plos.org

Selectivity Mechanisms Compared to Vertebrate Receptors

The selective toxicity of this compound and neonicotinoids to insects compared to mammals is largely attributed to the significant differences between insect and mammalian nAChRs. plos.organnualreviews.orgnih.govnih.govmdpi.commdpi.comrsc.org While both are ligand-gated ion channels, they differ in subunit composition, structure, and binding site characteristics. researchgate.netjst.go.jpnih.govmdpi.comrsc.org Neonicotinoids generally exhibit high affinity for insect nAChRs but lower affinity for many mammalian nAChRs. plos.orgucl.ac.uknih.govmdpi.comrsc.org

One key difference lies in the protonation state at physiological pH. nih.govnih.govmdpi.com Unlike nicotine, which is protonated, neonicotinoids like this compound are largely unprotonated and possess an electronegative functional group (the nitro group in this compound). nih.govnih.govmdpi.com This electronegative moiety is thought to interact strongly with a cationic binding subsite present in insect nAChRs. nih.govmdpi.com In contrast, protonated nicotinoids primarily engage in cation-π binding interactions with vertebrate nAChRs. mdpi.com These molecular differences in binding site topology and interactions contribute significantly to the observed selectivity. nih.govannualreviews.orgmdpi.com Differences in nAChR subtypes and their abundance in the central nervous system also contribute to this selectivity; insect nAChRs are primarily located in the central nervous system and are present in greater numbers than in mammals. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of Nithiazine and Its Analogues

Identification of Key Pharmacophore Elements for Biological Activity

SAR studies on Nithiazine and related neonicotinoids have identified key structural features essential for their biological activity at insect nAChRs. A central pharmacophore element is the nitromethylene moiety present in this compound. mdpi.comsumitomo-chem.co.jpresearchgate.netannualreviews.orgmdpi.comucl.ac.uknih.govucl.ac.ukannualreviews.org This functional group, along with other polar groups like nitroimino or cyanoimino in analogues, constitutes a critical part of the neonicotinoid pharmacophore. nih.gov

The electronegative nature of the nitro group in the nitromethylene moiety is vital for interaction with a cationic subsite within the insect nAChR binding site. mdpi.comnih.govannualreviews.orgnih.gov This interaction is a key determinant of binding affinity and subsequent agonistic activity. Furthermore, a conjugated system, often involving a guanidine (B92328) or amidine unit electronically linked to the electron-withdrawing group (like the nitro group), facilitates the delocalization of negative charge towards the "tip" of the molecule, enhancing binding to the insect target site. mdpi.comannualreviews.orgsciforum.netacs.org

Systematic Evaluation of Substituent Effects on Receptor Binding and Functional Response

Extensive SAR studies have involved the systematic modification of the this compound structure to understand the impact of different substituents on receptor binding and insecticidal activity. The development of imidacloprid (B1192907), a highly successful neonicotinoid, stemmed from structural optimization efforts based on this compound. sumitomo-chem.co.jpannualreviews.orgnih.govucl.ac.ukucl.ac.uknih.govacs.org Replacing the nitromethylene group with a nitroimine and incorporating a 6-chloro-3-pyridylmethyl moiety significantly enhanced both biological activity and photostability compared to this compound. nih.govucl.ac.ukucl.ac.ukacs.org

Studies on various this compound analogues, including those with variations in the heterocyclic ring or the polar functional group, have provided insights into the specific contributions of different parts of the molecule. For instance, investigations into nitromethylene, pyrrole-, and dihydropyrrole-fused neonicotinoids have correlated specific structural parameters with insecticidal efficacy, often expressed as pLC50 values. mdpi.comsciforum.net These studies highlight that even minor structural changes can lead to differential selectivity between insect and mammalian nAChRs. mdpi.comresearchgate.netnih.govannualreviews.org The hydrophobicity of analogues has also been explored as a factor influencing biological activity. acs.orgresearchgate.net

While specific comprehensive data tables detailing substituent effects on binding affinity or functional response for a wide range of this compound analogues were not consistently available across the search results in a format suitable for direct extraction into a single table, the research findings consistently indicate that modifications to the core structure, particularly the nature of the polar group and the attached heterocyclic system, profoundly influence activity and selectivity at insect nAChRs.

Conformational Analysis and Ligand-Receptor Interaction Modeling

Understanding the three-dimensional structure (conformation) of this compound and how it interacts with the insect nAChR is fundamental to its SAR. This compound and its active analogues function as agonists, meaning they bind to the receptor and trigger a conformational change that opens the ion channel. wikipedia.orgmdpi.comresearchgate.netucl.ac.ukucl.ac.ukannualreviews.org

Binding occurs at the orthosteric site of the pentameric nAChR, located at the interface between alpha and non-alpha subunits. ucl.ac.ukmdpi.com Specific loops within the extracellular domain of the receptor subunits (loops A-C on alpha subunits and D-F on non-alpha subunits, and potentially loop G) are involved in forming the binding pocket and interacting with the ligand. ucl.ac.uk

Modeling studies, often informed by crystal structures of related proteins like acetylcholine (B1216132) binding proteins (AChBPs) which serve as surrogates for the ligand-binding domain of nAChRs, have helped elucidate the nature of these interactions. annualreviews.org These models suggest that the electronegative "tip" of the neonicotinoid pharmacophore, such as the nitro group of this compound, forms crucial interactions with cationic amino acid residues (like lysine (B10760008) or arginine) in the receptor binding site. mdpi.comnih.govannualreviews.orgnih.govacs.org Conformational analysis allows researchers to assess the spatial arrangement of the molecule and how well it can fit into and interact favorably with the receptor binding site. cdnsciencepub.com Differences in the subunit composition and structure of insect versus mammalian nAChRs are key to the observed selective toxicity of these compounds. wikipedia.orgmdpi.comresearchgate.netmdpi.comnih.govannualreviews.org

Computational Chemistry Approaches in Structure-Guided Design for Novel Analogues

Computational methods, including molecular modeling, docking, and pharmacophore modeling, are used to predict how potential new molecules will interact with the insect nAChR target. researchgate.netoncodesign-services.com These in silico approaches enable the virtual screening of large libraries of compounds and the design of novel structures with predicted enhanced binding affinity or selectivity. researchgate.netoncodesign-services.com Modeling the structures using force fields, such as MMFF94s, is a common practice in preparing compounds for QSAR analysis. mdpi.comsciforum.net Computational chemistry tools assist researchers throughout the drug discovery pipeline, from identifying potential hits to optimizing lead compounds. researchgate.net Homology modeling and pharmacophore models are also utilized to study insecticidal targets and guide the design process. science.gov

Pre Clinical Biotransformation and Environmental Persistence Research

Biochemical Pathways of Metabolism in Model Organisms (Excluding Mammalian and Human Systems)

Studies on Nithiazine's metabolism in non-mammalian model organisms provide insights into potential biotransformation pathways that can occur in various environmental and biological contexts, excluding those specific to mammalian or human systems. While extensive detailed studies specifically on this compound's metabolism in a wide range of non-mammalian organisms are not as widely documented as for some later neonicotinoids, general principles of neonicotinoid metabolism in insects and plants offer relevant context.

Enzymatic Transformations and Associated Pathways

Insects, the primary target organisms for neonicotinoids, possess enzymatic systems capable of metabolizing these compounds. While specific enzymatic pathways for this compound in various non-mammalian models are not extensively detailed in the search results, general neonicotinoid metabolism in insects can involve cytochrome P450 monooxygenases (CYPs) and other enzymes. escholarship.org These enzymes can catalyze various reactions, such as hydroxylation or other modifications to the neonicotinoid structure. escholarship.org The electron-rich nitromethylene group in this compound is a potential site for enzymatic attack. nih.gov

Identification and Characterization of Metabolites in In Vitro and In Vivo Models

Research on neonicotinoid metabolism in insects and plants has identified various metabolites, often resulting from oxidation or other transformations of the parent compound. escholarship.org While direct studies identifying and characterizing this compound metabolites specifically in non-mammalian in vitro or in vivo models (excluding mammals) are not explicitly detailed in the provided snippets, studies on other nitromethylene neonicotinoids like nitenpyram (B241) may offer analogous metabolic routes. For instance, metabolites resulting from modifications to the nitromethylene group or the heterocyclic ring are plausible. Analytical methods such as LC-MS/MS are commonly used to identify and quantify pesticide degradation products and metabolites in environmental samples.

Environmental Fate and Degradation Processes in Abiotic Matrices

The persistence and transformation of this compound in abiotic environmental compartments like water and air are significantly influenced by processes such as photodegradation and hydrolysis.

Advanced Studies on Photodegradation under Environmental Conditions

This compound is known to be highly susceptible to photodegradation, particularly under sunlight, due to the presence of its nitromethylene chromophore. wikipedia.orgnih.govnih.gov This rapid breakdown in the presence of light is a key factor limiting its environmental persistence and was a reason for its limited commercial success compared to more photostable neonicotinoids. annualreviews.orgsumitomo-chem.co.jpwikipedia.orgnih.gov Photodegradation can lead to the formation of various breakdown products. Studies on the photodegradation of other neonicotinoids under simulated or natural sunlight indicate that rates can vary depending on conditions, although laboratory half-lives can be on the order of minutes to hours under ideal, near-surface conditions. nih.gov The rapid photodegradation of this compound suggests a short half-life in sunlit surface waters or on plant surfaces. nih.gov

Hydrolysis in Aqueous Environmental Systems

This compound can also undergo hydrolysis in aqueous environments. Hydrolytic degradation can result in the formation of derivatives such as nitrile, nitroso, and oxime compounds. While this compound is reported to be stable under neutral pH conditions with a half-life exceeding 90 days, hydrolysis is a significant degradation pathway under certain conditions. The rate of hydrolysis for neonicotinoids can be influenced by pH, with increased degradation observed at higher pH. nih.govagriculturejournals.cz Hydrolysis is considered an important factor influencing the fate and transport of neonicotinoids in water. unl.eduunl.edu

Microbial Biotransformation in Soil and Aquatic Environments

Microorganisms present in soil and aquatic environments play a role in the biotransformation and degradation of neonicotinoids, including this compound. Microbial degradation is considered an important process influencing the environmental fate and persistence of these compounds. unl.eduresearchgate.netnih.govoup.comnih.gov

While specific details regarding the microbial degradation pathways of this compound itself are not extensively provided in the search results, general principles of neonicotinoid biodegradation by bacterial communities in soil and water have been investigated. researchgate.netnih.govoup.comnih.gov Various bacterial strains isolated from soil and water have demonstrated the capability to transform neonicotinoids, sometimes utilizing them as a carbon source. researchgate.netnih.govoup.com Microbial biotransformation can occur through various metabolic pathways, and the resulting metabolites can vary depending on the specific microorganism and environmental conditions. researchgate.netoup.com Enhanced biotransformation can sometimes be achieved by mixed microbial populations under optimized conditions. researchgate.netoup.com However, research into the complete mineralization pathways and the specific genes and enzymes responsible for the degradation of all neonicotinoids, including compounds like this compound, is still ongoing. researchgate.netoup.com

Data Tables

Based on the provided text, quantitative data specifically for this compound's biotransformation or environmental degradation rates (like half-lives under various conditions, beyond the general statement about neutral pH stability) in non-mammalian or environmental contexts are limited. However, the text provides qualitative information and mentions typical analytical methods used.

| Process | Description | Conditions | Outcome/Products | Notes | Source |

| Photodegradation | Rapid breakdown under sunlight. wikipedia.orgnih.govnih.gov | Sunlight exposure wikipedia.orgnih.govnih.gov | Various breakdown products. | Key factor limiting environmental persistence. annualreviews.orgsumitomo-chem.co.jpwikipedia.orgnih.gov | |

| Hydrolysis | Degradation through reaction with water. | Aqueous systems, influenced by pH. nih.govagriculturejournals.czunl.eduunl.edu | Nitrile, nitroso, and oxime derivatives. | Stable under neutral pH (half-life > 90 days). | |

| Microbial Biotransformation | Transformation by microorganisms in soil and water. unl.eduresearchgate.netnih.govoup.comnih.gov | Soil and aquatic environments. researchgate.netnih.govoup.comnih.gov | Transformation into various metabolites. researchgate.netoup.com | Role in environmental fate; specific pathways under investigation. researchgate.netoup.com | researchgate.net |

Identification of Microorganisms Involved in Degradation

Research into the microbial degradation of neonicotinoid pesticides has identified various bacterial species capable of transforming these compounds. While extensive studies have focused on the biodegradation of imidacloprid (B1192907), acetamiprid, thiacloprid, and thiamethoxam, the biodegradation of this compound itself has received less specific attention in the provided search results focusing on microbial degradation. oup.com However, the broader context of neonicotinoid biodegradation provides insights into the types of microorganisms likely involved.

Bacterial communities in soil and water systems have been shown to transform neonicotinoids. oup.comresearchgate.net Different phyla, including Actinomycetota, Bacteroidota, Basidiomycota, Chlorophyta, Cyanobacteria, Ascomycota, Bacillota, and Pseudomonadota, are reported to contain microorganisms capable of degrading various pesticides. researchgate.net Studies have isolated bacterial strains from contaminated soils with the ability to degrade neonicotinoids. mdpi.comresearchgate.net For instance, isolated soil bacteria have been shown to degrade imidacloprid and thiamethoxam. nih.gov Specific examples of neonicotinoid-degrading bacteria mentioned in the context of related compounds include Bacillus Aerophilus, Bacillus Alkaninitricus, Ensifer adhaerens, and Rhodococcus ruber. mdpi.com While these studies primarily focus on other neonicotinoids, they highlight the potential for diverse bacterial species to be involved in the biotransformation of this class of insecticides, which includes this compound.

Elucidation of Microbial Degradation Pathways and Metabolites

Microbial transformation of nitro-based neonicotinoids, such as those structurally related to this compound, commonly generates a suite of metabolites. nih.gov Degradation pathways can vary depending on the chemical structure of the pesticide and the metabolic activity of the degrading microorganism. oup.com

For nitro-based neonicotinoids like imidacloprid and thiamethoxam, microbial transformation can lead to metabolites such as nitrosoguanidine, desnitro compounds, and urea (B33335) derivatives through a nitro-reduction metabolic pathway. nih.govmdpi.com This pathway is considered a main route for the microbial degradation of thiamethoxam. mdpi.com Some studies on related neonicotinoids also indicate that bacterial enzymes may convert nitro groups in a non-specific manner. oup.com

While direct microbial degradation pathways and metabolites specifically for this compound were not extensively detailed in the provided search results, the information on related nitro-based neonicotinoids suggests that microbial action would likely involve transformations of the nitromethylene group. The degradation of neonicotinoids by bacteria can be either catabolic, where the compound serves as a primary energy source, or cometabolic, requiring additional carbon or nitrogen sources. oup.com

Advanced Analytical Methodologies for Nithiazine Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for separating Nithiazine from complex mixtures, enabling its subsequent detection and quantification. The choice of technique often depends on the sample matrix and the specific analytes of interest, such as parent compound or metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

HPLC-MS/MS is a powerful technique widely applied in the analysis of this compound and other neonicotinoids due to its sensitivity, selectivity, and ability to handle relatively polar compounds. This method is particularly useful for quantifying this compound in environmental samples like water and soil after appropriate sample preparation, such as solid-phase extraction (SPE) . The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for the specific detection of this compound and its transformation products by monitoring characteristic precursor-to-product ion transitions ca.govmdpi.comchromatographyonline.com. For example, LC-MS/MS has been employed to identify photodegradants of this compound, such as desnitro-nithiazine, by monitoring specific m/z transitions (e.g., m/z 229 → 183) . UHPLC-MS/MS methods have also been developed for the analysis of neonicotinoids in complex matrices like milk, demonstrating good linearity, limits of detection, and recovery rates mdpi.com.

Table 1: Illustrative LC-MS/MS Parameters for Neonicotinoid Analysis (General)

| Parameter | Typical Range/Description |

| Column | C18 reversed-phase ca.govmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water ca.gov |

| Ionization Source | Electrospray Ionization (ESI) ca.govmdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) ca.govmdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) ca.govmdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE) ca.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a valuable technique for the analysis of volatile or semi-volatile compounds, including some metabolites of this compound. While this compound itself may require derivatization for GC analysis due to its polarity, GC-MS is effective for analyzing more volatile degradation or metabolic products thermofisher.com. Derivatization, often involving silylation with reagents like BSTFA, is typically necessary to increase the volatility and thermal stability of polar metabolites thermofisher.comlcms.cz. GC-MS provides high chromatographic separation power and reproducible fragmentation patterns under electron ionization (EI), which aids in metabolite identification by comparison with spectral libraries thermofisher.com. This method has been applied in analyzing neonicotinoid metabolites in biological samples farmlandbirds.net and confirming the presence of degradation products core.ac.uk.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide essential information about the chemical structure, identity, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identity and Purity

NMR spectroscopy, particularly ¹H NMR, is a primary tool for confirming the structure and assessing the purity of synthesized or isolated this compound researchgate.netx-mol.comresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can verify the presence and arrangement of hydrogen atoms within the this compound molecule. For instance, the presence of nitromethylene protons can be identified by characteristic signals in the ¹H NMR spectrum . Diffusion-ordered NMR spectroscopy (DOSY NMR) can also be employed to study interactions involving this compound, such as halogen bonding interactions with other molecules acs.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands correspond to the vibrational modes of different chemical bonds. For this compound, the presence of the nitro group can be confirmed by the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively . IR spectroscopy is routinely used in the characterization of synthesized this compound and its analogues researchgate.netx-mol.com.

Electrophysiological Assays for In Vitro Receptor Pharmacology

Electrophysiological assays are critical for understanding the interaction of this compound with its biological target, insect nicotinic acetylcholine (B1216132) receptors (nAChRs). These in vitro methods directly measure the electrical responses of cells or membranes containing nAChRs upon exposure to this compound. Studies using electrophysiology have established that this compound acts as an agonist of insect nAChRs, meaning it binds to and activates these receptors, disrupting normal neurotransmission jst.go.jpnih.govnih.gov. These assays can provide data on the potency and efficacy of this compound in activating different nAChR subtypes and can be used to compare its activity to that of other agonists nih.govjst.go.jp. The agonistic activation of insect nAChRs by this compound was a key finding that led to the development of subsequent neonicotinoid insecticides jst.go.jpnih.gov.

Table 2: Electrophysiological Findings for this compound

| Assay Type | Key Finding | Reference |

| Electrophysiological studies (e.g., voltage-clamp) | Agonistic activation of insect nAChRs | jst.go.jpnih.govnih.gov |

| Studies on cockroach motorneurons | Dose-dependent depolarization, agonist action | nih.gov |

| Binding assays (e.g., with radioligands) | Inhibition of α-bungarotoxin binding to nAChRs | nih.gov |

Methodological Considerations for Bioassay Standardization and Efficacy Data Reconciliation

Bioassays are fundamental to evaluating the potency and relative toxicity of insecticides like this compound by observing their effects on living organisms ijcmas.com. These assays measure how various factors, including chemical, biological, and physiological conditions, impact test insects zenodo.org. Effective bioassays necessitate the selection of sensitive, easy-to-handle insects that can be maintained under controlled conditions zenodo.org. Common methods for evaluating insecticide toxicity in bioassays include film application, topical application, the Potter's tower method, injection, dipping, fumigation, aqueous solution, contact, and photo migration zenodo.org. Each method possesses distinct advantages and is suited to different insect types, exposure routes, and research objectives zenodo.org.

Discrepancies in reported insecticidal efficacy data for compounds such as this compound across different experimental models are a recognized challenge . These variations often stem from differences in bioassay design, including the specific test organisms used (e.g., Drosophila melanogaster versus Aedes aegypti), exposure routes (topical versus oral), and environmental conditions such as temperature and humidity .

To address these discrepancies and facilitate the reconciliation of efficacy data, several methodological considerations are crucial:

Bioassay Design Standardization: Implementing standardized protocols for bioassay design is essential. This involves defining specific criteria for selecting and maintaining test organisms, establishing consistent exposure methods, and controlling environmental parameters zenodo.org. For instance, standardizing test organisms and environmental conditions can help minimize variability in results .

Data Normalization: Normalizing efficacy data allows for meaningful comparisons across different studies and bioassay designs. This often involves expressing efficacy metrics, such as the lethal dose for 50% of the population (LC50), relative to positive controls (e.g., imidacloprid) and negative controls (solvent-only) . The LC50 value serves as a key indicator for selecting insecticides and developing pest management strategies ijcmas.com.

Mechanistic Analysis: Incorporating mechanistic analysis can help researchers understand the underlying reasons for variations in efficacy data. Techniques such as electrophysiological assays, like voltage-clamp on insect nicotinic acetylcholine receptors, can be used to distinguish target-site interactions from metabolic resistance factors . This compound is known to act as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting neurotransmission wikipedia.orgherts.ac.uk. Its selectivity for insect receptors over mammalian receptors is attributed to structural differences wikipedia.org.

Statistical Reconciliation: Applying statistical tools, such as meta-analysis, can help aggregate data from multiple studies and account for heterogeneity . Meta-analysis tools like RevMan can be used to reconcile data by employing random-effects models to account for variability between studies .

Preliminary bioassays on novel this compound analogues have indicated varying levels of insecticidal activity against pests like Aphis craccivora tandfonline.comresearchgate.net. For example, studies have reported LC50 values for this compound and its analogues against Aphis craccivora and Schizaphis graminum, highlighting the importance of bioassays in evaluating the potency of synthesized compounds tandfonline.comresearchgate.net. Data from such bioassays, including LC50 values, are critical for understanding the structure-activity relationship of this compound and its derivatives tandfonline.comresearchgate.net.

Analytical methods play a vital role in supporting bioassay studies by quantifying insecticide concentrations in various matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used for determining neonicotinoid residues, including those related to this compound, in complex samples nih.gov. Capillary electrophoresis (CE) has also been employed, with improvements in sensitivity when coupled with new MS detectors nih.gov. These analytical techniques, along with appropriate sample preparation methods like solid-phase extraction (SPE), are crucial for accurate measurement data in bioassays and environmental monitoring nih.govresearchgate.net.

Reconciling efficacy data also involves considering factors such as the stability of this compound in formulations, as stabilization can enhance its longevity and efficacy under field conditions . Studies have explored the synthesis and bioactivity of novel this compound analogues, with preliminary bioassays providing insights into their insecticidal potential tandfonline.comresearchgate.netresearchgate.net.

Current Research Trends and Future Scientific Directions in Nithiazine Chemistry

Rational Design and Synthesis of Next-Generation Analogues with Improved Photostability and Selectivity

A major limitation of nithiazine is its rapid photodegradation under sunlight, which significantly reduces its efficacy in field applications. mdpi.comwikipedia.org Research efforts have focused on the rational design and synthesis of analogues that retain the insecticidal activity of this compound while exhibiting improved photostability. The invention of imidacloprid (B1192907), for instance, was initiated by replacing the thiazine (B8601807) ring of this compound with an imidazolidine (B613845) ring and the nitromethylene group with a nitroimine group, leading to enhanced photostability and efficacy. ucl.ac.ukresearchgate.netacs.org

Studies have explored structural modifications to the nitromethylene moiety and the heterocyclic ring system to identify compounds with increased stability against UV light. This involves understanding how specific functional groups and structural arrangements influence the molecule's susceptibility to photodegradation. The goal is to synthesize analogues that are more persistent in the environment when needed for pest control but still maintain a favorable environmental profile.

Improving selectivity for insect nicotinic acetylcholine (B1216132) receptors (nAChRs) over mammalian nAChRs is another critical aspect of rational design. This compound and other neonicotinoids exert their insecticidal effect by acting as agonists at insect nAChRs, leading to overstimulation and paralysis. wikipedia.orgucl.ac.ukherts.ac.ukresearchgate.netnih.gov While neonicotinoids generally show higher affinity for insect nAChRs compared to mammalian ones, further enhancing this selectivity is crucial for minimizing potential impacts on non-target organisms, including beneficial insects and vertebrates. ucl.ac.ukresearchgate.netnih.gov Research in this area involves subtle structural modifications to the this compound scaffold to optimize binding interactions with specific insect nAChR subtypes while reducing affinity for mammalian counterparts.

Exploration of Novel Molecular Targets and Mode of Action Diversification Beyond nAChRs (if applicable)

While this compound is primarily known for its action on insect nAChRs, research may explore whether this compound or its analogues interact with other molecular targets in insects or other organisms. Although the primary mode of action is well-established as an nAChR agonist, investigating potential off-target effects or interactions with other neurological or physiological pathways could reveal new possibilities for insecticide development or provide a more comprehensive understanding of the compound's biological activity. wikipedia.orgucl.ac.ukresearchgate.net

Current research on neonicotinoids and related compounds continues to focus on nAChRs due to their proven efficacy as insecticidal targets. However, the broader field of insecticide discovery is actively seeking compounds with diverse modes of action to combat the development of insecticide resistance. While direct evidence for this compound acting on targets other than nAChRs is limited in the provided search results, future research on novel analogues could potentially explore interactions with other ion channels, receptors, or enzymes crucial for insect survival.

Application of Advanced Computational Chemistry and Molecular Dynamics Simulations in Receptor Modeling

Computational chemistry and molecular dynamics simulations play a vital role in understanding the interaction of this compound and its analogues with their molecular targets, particularly insect nAChRs. kallipos.gr These in silico techniques allow researchers to model the three-dimensional structure of receptors and ligands, predict binding affinities, and simulate the dynamic behavior of these complexes. kallipos.grmdpi.com

By using techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into the specific binding sites and interactions between this compound or its analogues and different nAChR subunits. mdpi.comnih.govbiorxiv.orglifechemicals.com This information is invaluable for the rational design of new compounds with improved binding affinity and selectivity for insect nAChRs. Computational studies can help predict how structural modifications to the ligand molecule will affect its interaction with the receptor, guiding the synthesis of promising new analogues. acs.orgnih.govbiorxiv.org

For example, computational studies on related nitromethylene compounds have investigated binding modes at receptors, highlighting the importance of specific interactions, such as those involving nitro groups and key amino acid residues. nih.govbiorxiv.orgnih.gov Applying these advanced computational methods to this compound and its analogues can accelerate the discovery and optimization of next-generation insecticides with desired properties.

Interdisciplinary Research Initiatives for Sustainable Agrochemical Innovation

Developing sustainable agrochemical solutions requires an interdisciplinary approach that integrates knowledge from various scientific fields. nih.govsantannapisa.itchula.ac.thikem.defrontiersin.org Research on this compound and its potential future applications necessitates collaboration between chemists, biologists, toxicologists, environmental scientists, and agricultural engineers.

Interdisciplinary research initiatives can focus on several aspects of sustainable agrochemical innovation related to compounds like this compound:

Understanding Environmental Fate and Impact: Studying the degradation pathways, persistence, and potential ecological effects of this compound analogues in various environmental compartments (soil, water, air) requires expertise in environmental chemistry and ecology. mdpi.comwikipedia.orgregulations.gov

Assessing Non-target Organism Effects: Evaluating the impact of new compounds on beneficial insects, pollinators, and other non-target organisms involves collaboration between entomologists and toxicologists. wikipedia.orgnih.govunmc.eduresearchgate.netfytoweb.be

Developing Resistance Management Strategies: Understanding the mechanisms of insecticide resistance in pest populations and developing strategies to mitigate resistance requires input from molecular biologists and entomologists. jst.go.jp

Designing Sustainable Delivery Systems: Developing formulations and application methods that minimize environmental exposure and maximize targeted delivery of the insecticide involves agricultural engineers and material scientists.

These collaborative efforts are essential for developing effective, selective, and environmentally sound pest management tools based on the knowledge gained from studying compounds like this compound. nih.govsantannapisa.itchula.ac.thikem.defrontiersin.org The goal is to innovate in agrochemistry while minimizing negative consequences for ecosystems and human health.

Q & A

Basic Research Question: What are the recommended protocols for synthesizing and characterizing nithiazine in academic laboratories?

Methodological Answer:

this compound synthesis typically follows a multi-step process involving nitromethylene heterocycle formation. Key steps include:

- Synthesis : Reacting 2-chloro-5-(chloromethyl)thiazole with nitromethylamine under alkaline conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate this compound, followed by recrystallization in ethanol.

- Characterization :

- Spectroscopy : Confirm structure via -NMR (e.g., δ 6.8 ppm for nitromethylene protons) and FT-IR (C-NO stretch at ~1520 cm) .

- Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm; mobile phase: acetonitrile/water 70:30) .

- Validation : Cross-reference spectral data with peer-reviewed literature or NIST Chemistry WebBook entries for nitromethylene compounds .

Advanced Research Question: How can researchers resolve contradictions in reported insecticidal efficacy data for this compound across different experimental models?

Methodological Answer:

Discrepancies often arise from variations in:

- Bioassay Design : Standardize test organisms (e.g., Drosophila melanogaster vs. Aedes aegypti), exposure routes (topical vs. oral), and environmental conditions (temperature, humidity) .

- Data Normalization : Express efficacy as LD (lethal dose for 50% population) relative to positive controls (e.g., imidacloprid) and negative controls (solvent-only).

- Mechanistic Analysis : Use electrophysiological assays (e.g., voltage-clamp on insect nicotinic acetylcholine receptors) to isolate target-site interactions from metabolic resistance factors .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, accounting for heterogeneity via random-effects models .

Basic Research Question: What analytical methods are suitable for quantifying this compound degradation products in environmental samples?

Methodological Answer:

- Sample Preparation : Extract water or soil samples using solid-phase extraction (SPE) with HLB cartridges; elute with methanol .

- Detection :

- Quantitation : Calibrate against certified reference standards (e.g., USP-grade this compound) and validate recovery rates (70–120%) via spike-and-recovery experiments .

Advanced Research Question: How can researchers optimize this compound’s photostability in formulation studies without altering its bioactivity?

Methodological Answer:

- Photostability Screening : Expose this compound solutions (in UV-transparent quartz cells) to simulated sunlight (e.g., Xenon arc lamp, 765 W/m) and monitor degradation kinetics via HPLC .

- Stabilizer Testing : Evaluate additives (e.g., UV absorbers like TiO nanoparticles or antioxidants like BHT) at 0.1–1% w/w.

- Bioactivity Retention : Pair stability assays with in vivo toxicity tests on model insects to ensure LC values remain within 95% confidence intervals of untreated this compound .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict interactions between this compound and stabilizers, prioritizing candidates with low steric hindrance at the nitromethylene group .

Basic Research Question: What are the best practices for ensuring reproducibility in this compound resistance studies?

Methodological Answer:

- Strain Selection : Use WHO-recommended insect strains (e.g., Anopheles gambiae KDR) and maintain them under controlled conditions (25°C, 12:12 light-dark cycle) .

- Dose-Response Protocols : Follow IRAC (Insecticide Resistance Action Committee) guidelines for dose-ranging studies, including ≥5 concentrations and 3 replicates per dose .

- Data Reporting : Adhere to ARRIVE 2.0 guidelines for experimental transparency, detailing mortality counts, control adjustments, and statistical models (e.g., Probit analysis) .

- Cross-Lab Validation : Share samples with collaborating labs for blind retesting, using harmonized SOPs .

Advanced Research Question: How can researchers investigate this compound’s off-target effects in non-insect model organisms?

Methodological Answer:

- Model Systems : Use Caenorhabditis elegans (neuronal GFP reporters) or zebrafish embryos (FET assay) to assess neurodevelopmental toxicity .

- Omics Profiling : Perform RNA-seq on exposed organisms to identify dysregulated pathways (e.g., oxidative stress markers like SOD1) .

- Comparative Analysis : Benchmark this compound’s LC against neonicotinoids and organophosphates to quantify selectivity ratios .

- Ethical Compliance : Follow OECD 203 (fish) or ISO 10872 (nematode) guidelines for ethical testing .

Key Resources for Methodological Rigor

- Reference Standards : USP-NF monographs for purity criteria .

- Data Repositories : NIST Chemistry WebBook for spectral validation .

- Reporting Frameworks : CONSORT for bioassays; MIAME for omics data .

For literature reviews, prioritize peer-reviewed journals over non-curated databases (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.